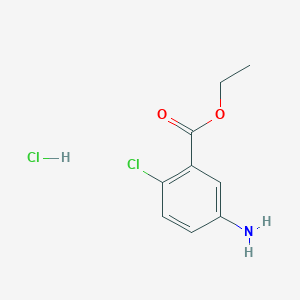![molecular formula C20H16N2O4 B2830247 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide CAS No. 953007-77-7](/img/structure/B2830247.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide is a chemical compound used in scientific research. It is a type of acrylamide derivative that has been studied for its potential applications in various fields.
科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide plays a critical role in the food industry, particularly in relation to the Maillard reaction, which contributes to the flavor and color of cooked foods. However, due to its potential health risks, understanding its formation, presence in foods, and methods to reduce its levels has been a significant focus of research. Studies have delved into the chemistry, analysis, metabolism, pharmacology, and toxicology of acrylamide to develop strategies to mitigate its impact on human health. The comprehensive review by Friedman (2003) highlights the extensive investigations into acrylamide's effects and the need for further research to better understand its formation in food and role in human health.
Environmental and Occupational Health Perspectives
The presence of acrylamide in the environment and its effects on workers exposed to it has prompted research into its neurotoxicity and potential health hazards. Studies such as those by Pennisi et al. (2013) have focused on acrylamide's neurotoxic effects, proposing the need for further investigations to fully understand its pathogenetic mechanisms and develop suitable therapies for affected workers.
Mitigation Strategies in Food Production
Given acrylamide's health implications, research has also concentrated on identifying and implementing strategies to reduce its formation in food products. This includes selecting food varieties with lower precursors, modifying processing conditions, and adding ingredients that prevent its formation. The review by Friedman and Levin (2008) provides an overview of methods to reduce dietary acrylamide content and emphasizes the need for continued research to minimize dietary exposure without compromising food quality and safety.
Rapid Detection Methods
Advancements in the rapid detection of acrylamide in food products have been crucial for monitoring and controlling its levels. The review by Hu et al. (2015) discusses various rapid detection methods, including computer vision, ELISA, and biosensing techniques, highlighting their potential for high-throughput, real-time analysis.
Role of Probiotics in Reducing Acrylamide
Emerging research suggests that probiotics, particularly specific strains of Lactobacillus, could play a role in reducing acrylamide levels in food products. The mini-review by Khorshidian et al. (2020) explores the potential mechanisms behind this activity, including the binding of acrylamide by peptidoglycan components and the conversion of asparagine to aspartic acid by asparaginase-producing probiotics.
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(9-7-14-6-8-17-19(10-14)25-13-24-17)21-12-16-11-18(26-22-16)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,23)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZLUQOGZYGMKQ-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2830165.png)
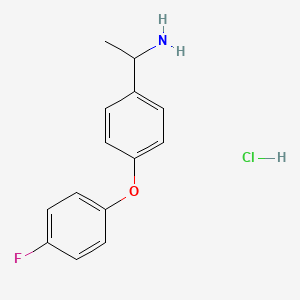
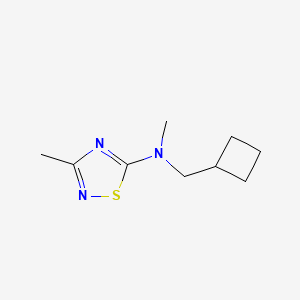
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2830169.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2830171.png)
![2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2830172.png)
![ethyl N-({1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)glycinate](/img/structure/B2830173.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2830176.png)
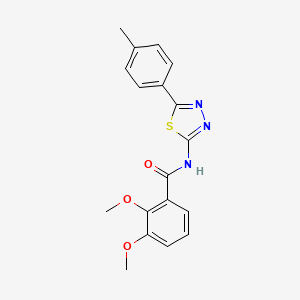
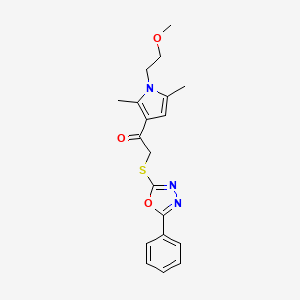
![2-Butyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2830180.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2830181.png)
![2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2830182.png)
